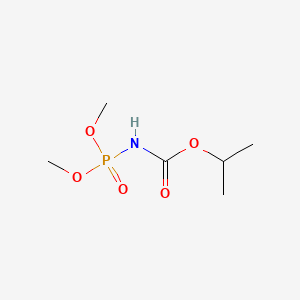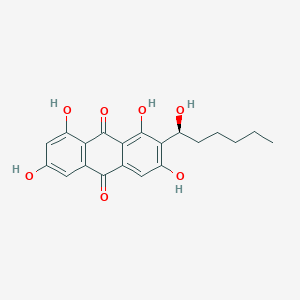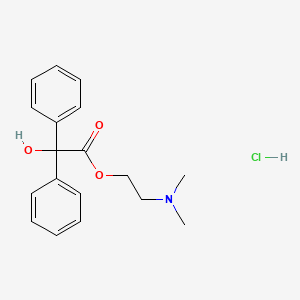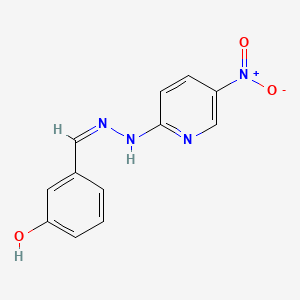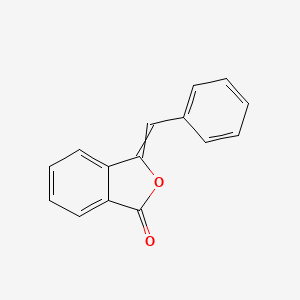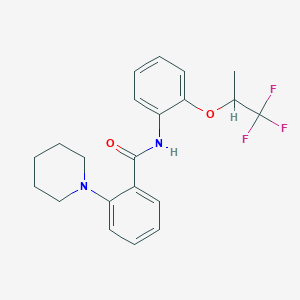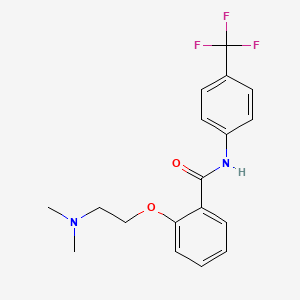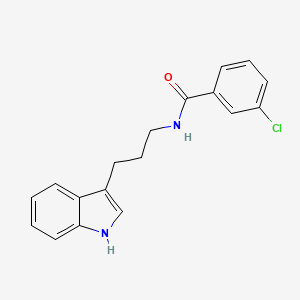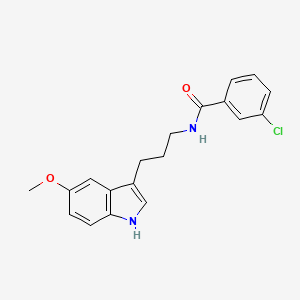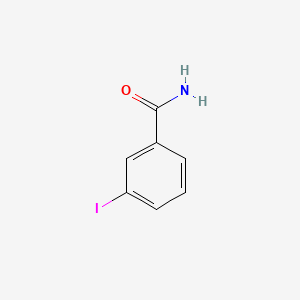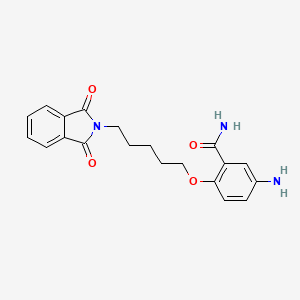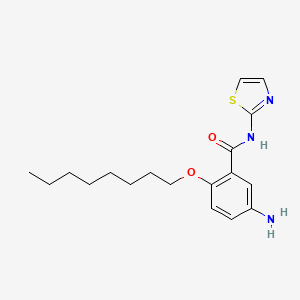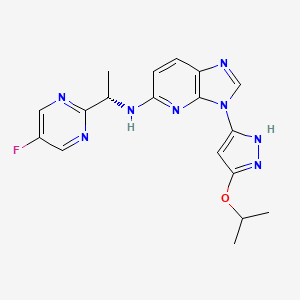
Unii-vnm956Y27V
Vue d'ensemble
Description
Utatrectinib is a tropomyosin receptor kinase (TRK) inhibitor with potential antineoplastic activity. Upon administration, utatrectinib binds to TRK, thereby preventing the neurotrophin-TRK interaction and subsequent TRK activation. This may eventually result in an inhibition of tumor cell proliferation in TRK-expressing tumor cells. TRK, a receptor tyrosine kinase activated by neurotrophins, is mutated in a variety of cancer cell types and plays an important role in tumor cell growth, invasion and survival.
Applications De Recherche Scientifique
1. Antiviral Research
- Artesunate Derivative TF27 for Oncogenic Alphaherpesvirus: The artesunate derivative TF27 has been found to inhibit the replication of the highly oncogenic Marek's disease virus (MDV) in chickens. This suggests potential applications for treating herpesvirus-induced cancers in avian species, paving the way for new antiherpesviral drug developments (Bertzbach et al., 2019).
2. Nanoparticle-Based Drug Delivery
- Virus-like Particles for Targeted Therapeutic Delivery: Research on virus-like particles (VLPs) as noninfectious protein-based nanoparticles has shown their potential as effective vehicles for targeted delivery of therapeutic cargo. This could revolutionize drug delivery by overcoming challenges faced by current liposomal and polymer-based nanoparticles (Rohovie et al., 2017).
3. Therapeutic Applications in Traditional Chinese Medicine
- Venenum Bufonis in Traditional Chinese Medicine: Venenum Bufonis, a traditional Chinese medicine, has shown a wide range of pharmacological effects such as anti-tumor, anti-inflammatory, and anesthetic activities. This review highlights the importance of further research for new drug development and establishing optimal dosages (Wei et al., 2019).
4. Development of New Drug Delivery Systems
- Ursolic Acid-Loaded Nanostructured Lipid Carrier for Leishmaniasis Therapy: Development of a novel delivery system using nanostructured lipid carriers for ursolic acid showed promising anti-leishmanial activity. This suggests an innovative approach for drug delivery systems with better efficacy and fewer side effects (Das et al., 2017).
5. Pharmacogenetics Research
- Pharmacogenetics Research Network: This research network focuses on correlating drug response with genetic variation, covering various medical disorders and groups of proteins that interact with drugs. This work is critical for understanding drug interactions and effects on a genetic level (Giacomini et al., 2007).
6. Experimental Antiviral Drugs
- In vivo Proof-of-Concept for Experimental Antiviral Drugs: The study provides in vivo proof-of-concept for two experimental drugs, TF27 and LDC4297, using a murine cytomegalovirus model. This demonstrates their potential for future antiherpesviral treatment (Sonntag et al., 2019).
7. Oncolytic Virus Research
- Phase 1 Study of Intravenous Oncolytic Poxvirus in Cancer Patients: This study evaluated the safety and potential anti-tumor activity of intravenous vvDD, an oncolytic vaccinia virus, in patients with advanced solid cancers, showing promise for future cancer therapies (Downs-Canner et al., 2016).
8. Global Substance Registration System
- Consistent Descriptions for Substances Related to Health: The Global Substance Registration System (GSRS) provides rigorous scientific descriptions of substances relevant to regulated products, aiding in drug research and development (Peryea et al., 2020).
Propriétés
IUPAC Name |
N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-3-(3-propan-2-yloxy-1H-pyrazol-5-yl)imidazo[4,5-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN8O/c1-10(2)28-16-6-15(25-26-16)27-9-22-13-4-5-14(24-18(13)27)23-11(3)17-20-7-12(19)8-21-17/h4-11H,1-3H3,(H,23,24)(H,25,26)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOOGWWGECJQPI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NNC(=C1)N2C=NC3=C2N=C(C=C3)NC(C)C4=NC=C(C=N4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=N1)F)NC2=NC3=C(C=C2)N=CN3C4=CC(=NN4)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079274-94-4 | |
| Record name | AZD-7451 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079274944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UTATRECTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNM956Y27V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


